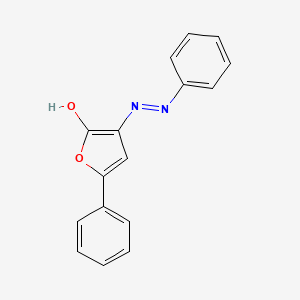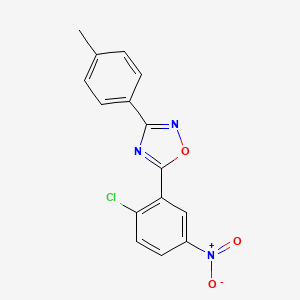![molecular formula C17H14BrF3N6O2S B5843605 N'~2~-[(E)-1-(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-5-({[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}METHYL)-2-FUROHYDRAZIDE](/img/structure/B5843605.png)
N'~2~-[(E)-1-(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-5-({[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}METHYL)-2-FUROHYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~2~-[(E)-1-(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-5-({[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}METHYL)-2-FUROHYDRAZIDE is a complex organic compound that features a combination of pyrazole, pyrimidine, and furohydrazide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~2~-[(E)-1-(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-5-({[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}METHYL)-2-FUROHYDRAZIDE typically involves multi-step organic synthesis. The key steps may include:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones.
Synthesis of the pyrimidine moiety: This involves the condensation of appropriate aldehydes with guanidine derivatives.
Coupling reactions: The pyrazole and pyrimidine intermediates are then coupled through various organic reactions such as nucleophilic substitution or condensation reactions.
Final assembly: The final compound is assembled by linking the furohydrazide moiety to the coupled intermediate through hydrazone formation.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N’~2~-[(E)-1-(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-5-({[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}METHYL)-2-FUROHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles.
Condensation: The hydrazide moiety can participate in condensation reactions to form hydrazones or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent due to its unique structural features.
Chemical Biology: It can be used as a probe to study biological processes and molecular interactions.
Materials Science: The compound’s unique properties may make it suitable for use in the development of new materials with specific functionalities.
Industrial Applications: It may find use in various industrial processes, including catalysis and material synthesis.
Mechanism of Action
The mechanism of action of N’~2~-[(E)-1-(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-5-({[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}METHYL)-2-FUROHYDRAZIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole, pyrimidine, and furohydrazide derivatives. Examples include:
Pyrazole derivatives: Compounds with similar pyrazole rings but different substituents.
Pyrimidine derivatives: Compounds with pyrimidine rings and various functional groups.
Furohydrazide derivatives: Compounds with furohydrazide moieties and different substituents.
Uniqueness
N’~2~-[(E)-1-(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-5-({[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}METHYL)-2-FUROHYDRAZIDE is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-[(E)-(4-bromo-2-methylpyrazol-3-yl)methylideneamino]-5-[[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrF3N6O2S/c1-9-5-14(17(19,20)21)25-16(24-9)30-8-10-3-4-13(29-10)15(28)26-22-7-12-11(18)6-23-27(12)2/h3-7H,8H2,1-2H3,(H,26,28)/b22-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWJUDFRHBHAQJ-QPJQQBGISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC=C(O2)C(=O)NN=CC3=C(C=NN3C)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)SCC2=CC=C(O2)C(=O)N/N=C/C3=C(C=NN3C)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrF3N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3,4-dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5843523.png)
![4-(4-fluorophenyl)-3-methyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B5843530.png)
![6',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5843541.png)

![N-{[(2-fluorophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5843562.png)
![N-[4-(morpholin-4-ylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5843564.png)
![2-(2-furyl)-7-isobutyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5843572.png)
![1,5-dimethyl-3,7-dipropionyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5843587.png)
![N-[(4-propan-2-yloxyphenyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B5843589.png)
![Ethyl [(3-cyclopentyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate](/img/structure/B5843591.png)
![(1Z)-N'-{[(2,4-dichlorophenyl)carbonyl]oxy}-2-methylpropanimidamide](/img/structure/B5843599.png)


![N-(3-{[(3,5-dimethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5843624.png)
